3,4-Dihydro-1(2H)-quinolineacetic acid
Description
Overview of the Dihydroquinoline Core in Chemical Research
The dihydroquinoline nucleus, a bicyclic system where a dihydropyridine (B1217469) ring is fused to a benzene (B151609) ring, represents a core structural motif in a wide array of organic molecules. nih.govnih.gov Its partially saturated nature imparts a three-dimensional geometry that is often sought after in the design of new chemical entities. Dihydroquinolines, including their various isomers such as 1,2-dihydroquinolines and 1,4-dihydroquinolines, serve as versatile intermediates in organic synthesis and are recognized for their presence in biologically active compounds. nih.govorganic-chemistry.org The reactivity of the dihydroquinoline ring system allows for a range of chemical transformations, making it a valuable building block for the construction of more complex molecular architectures. mdpi.comnih.gov
Historical Context of Dihydroquinoline-Containing Compound Synthesis
The synthesis of quinoline (B57606) and its derivatives has a rich history dating back to the 19th century. Classic named reactions such as the Skraup, Doebner-von Miller, and Friedländer syntheses have been instrumental in accessing the quinoline core. nih.gov Over time, these methods have been refined and new synthetic strategies have emerged, including transition metal-catalyzed reactions and multi-component reactions, which offer milder conditions and greater functional group tolerance. nih.govacs.org The preparation of dihydroquinolines often involves the reduction of the corresponding quinoline precursor. organic-chemistry.org Modern synthetic approaches, such as those employing boronic acid catalysis or domino reactions, have further expanded the toolkit for accessing substituted tetrahydroquinolines, which can be precursors to dihydroquinoline derivatives. nih.govacs.org
Significance of the 3,4-Dihydro-1(2H)-quinolineacetic Acid Moiety in Synthetic Chemistry
The this compound molecule is characterized by the attachment of an acetic acid group to the nitrogen atom of the 1,2,3,4-tetrahydroquinoline (B108954) core. This N-alkylation introduces a carboxylic acid functionality, which significantly influences the molecule's chemical properties and potential applications. The presence of the carboxylic acid group provides a handle for further synthetic modifications, such as esterification or amidation, allowing for the creation of a library of derivatives. This moiety can also impact the molecule's solubility and its ability to participate in non-covalent interactions, such as hydrogen bonding. The synthesis of N-alkylated tetrahydroquinolines, the saturated precursors to this compound, has been achieved through methods like reductive amination of quinolines with aldehydes. acs.org
Chemical Properties of this compound
The specific properties of this compound are detailed in the table below, based on available chemical data. sigmaaldrich.com
| Property | Value |
| Molecular Formula | C₁₁H₁₃NO₂ |
| Molecular Weight | 191.23 g/mol |
| Appearance | Solid |
| SMILES String | OC(CN1C(C=CC=C2)=C2CCC1)=O |
| InChI Key | IBNYPYJMTVXJSZ-UHFFFAOYSA-N |
Detailed Research Findings
While specific research exclusively focused on this compound is limited in publicly accessible literature, the synthesis of its core structure, 1,2,3,4-tetrahydroquinoline, and its N-alkylation are well-documented processes. The synthesis of N-alkyl tetrahydroquinolines can be achieved through a one-pot tandem reduction of quinolines followed by reductive alkylation with an aldehyde, a process that can be catalyzed by arylboronic acid. acs.org This suggests a plausible synthetic route to this compound could involve the reaction of 1,2,3,4-tetrahydroquinoline with a protected haloacetic acid derivative, followed by deprotection.
The broader class of dihydroquinolinones, which are structurally related, have been the subject of more extensive research. For instance, various catalytic methods have been developed for the synthesis of 3,4-disubstituted dihydroquinolin-2(1H)-ones. mdpi.com These studies, while not directly on the target molecule of this article, highlight the synthetic accessibility and the chemical interest in the dihydroquinoline scaffold.
Structure
3D Structure
Properties
IUPAC Name |
2-(3,4-dihydro-2H-quinolin-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-11(14)8-12-7-3-5-9-4-1-2-6-10(9)12/h1-2,4,6H,3,5,7-8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBNYPYJMTVXJSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20403034 | |
| Record name | 3,4-Dihydro-1(2H)-quinolineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20403034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845264-90-6 | |
| Record name | 3,4-Dihydro-1(2H)-quinolineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20403034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3,4 Dihydro 1 2h Quinolineacetic Acid and Its Analogues
Established Reaction Pathways for Dihydroquinoline Scaffold Construction
Traditional methods for constructing the dihydroquinoline framework often involve intramolecular cyclization, named reactions that combine readily available starting materials, and multicomponent strategies that build molecular complexity in a single step.
Intramolecular cyclization is a cornerstone of tetrahydroquinoline synthesis. These reactions typically involve forming the heterocyclic ring by creating a key carbon-nitrogen or carbon-carbon bond from a pre-functionalized acyclic precursor.
Domino reactions, also known as cascade or tandem reactions, are a highly effective strategy, allowing for multiple bond-forming events to occur in a single operation without isolating intermediates. nih.gov One such approach involves the reductive cyclization of nitro compounds. For instance, 2-nitroarylketones can be converted to tetrahydroquinolines through a sequence initiated by the catalytic reduction of the nitro group, followed by an intramolecular reductive amination. nih.gov Similarly, dissolving metal reduction using iron powder in strong acid can trigger the reduction of a nitro group on an appropriate substrate, which is then followed by the cyclization of the resulting aniline (B41778) onto a protonated enone to form a dihydroquinolinone. nih.gov
Another powerful cyclization strategy is the intramolecular hydroarylation (IMHA) of N-propargylanilines. Gold(I) catalysts, for example, can facilitate the 6-endo cyclization of N-ethoxycarbonyl protected-N-propargylanilines to yield 1,2-dihydroquinolines. mdpi.com The regioselectivity of this reaction, particularly with meta-substituted anilines, can be controlled by fine-tuning the gold catalyst's ligands and counterions, allowing for selective cyclization at either the ortho- or para-position relative to the activating group. mdpi.com
Palladium-catalyzed reactions also offer a facile route. A sequence involving intermolecular C-N coupling (Buchwald-type amination) followed by an intramolecular allylic amination of Morita-Baylis-Hillman alcohols with various amines can produce 1,2-dihydroquinolines in high yields. nih.gov
Table 1: Gold(I)-Catalyzed Intramolecular Hydroarylation of N-propargylanilines This table illustrates the effect of the catalyst on the regioselectivity of the cyclization reaction.
| Substrate (meta-substituent) | Catalyst | Product(s) | Ratio (ortho:para) | Yield (%) | Ref |
|---|---|---|---|---|---|
| OMe | JohnPhosAu(CH₃CN)SbF₆ | 2k + 2'k | 1:12 | 87 | mdpi.com |
| OMe | JohnPhosAu(IPr)SbF₆ | 2k + 2'k | >1:99 | 85 | mdpi.com |
| Me | JohnPhosAu(CH₃CN)SbF₆ | 2l + 2'l | 1:10 | 95 | mdpi.com |
| Me | (Ph₃P)AuCl/AgNTf₂ | 2l + 2'l | 1:1 | 70 | mdpi.com |
Several named reactions are instrumental in the synthesis of quinoline (B57606) and dihydroquinoline derivatives. While direct application to 3,4-dihydro-1(2H)-quinolineacetic acid is not always documented, these reactions provide a framework for accessing the core structure.
The Castagnoli-Cushman Reaction (CCR) involves the reaction of an imine with a cyclic anhydride (B1165640) to produce a variety of lactams. mdpi.com Mechanistic studies have clarified that the reaction can proceed through the formation of amide-acid intermediates that exist in equilibrium with their cyclic anhydride forms. organic-chemistry.orgnih.gov These intermediates then react with an imine (or an aldehyde and amine) in a Mannich-like fashion to generate the final heterocyclic product. organic-chemistry.orgnih.gov For instance, a three-component reaction between homophthalic anhydride, an amine, and an aldehyde can yield dihydroisoquinolones with excellent diastereoselectivity. organic-chemistry.org This methodology could be adapted for dihydroquinolinone synthesis, a direct precursor to the target acid scaffold.
The Grieco three-component condensation is another powerful method that constructs nitrogen-containing six-membered heterocycles. wikipedia.org The reaction typically involves an aldehyde, an amine (like aniline), and an electron-rich alkene, catalyzed by a Lewis acid or trifluoroacetic acid. wikipedia.org The mechanism proceeds through the formation of an iminium ion, which then undergoes an inverse-electron-demand aza-Diels-Alder reaction with the alkene to form a tetrahydroquinoline. wikipedia.orgresearchgate.net The versatility and commercial availability of the starting materials make this reaction highly suitable for creating diverse libraries of quinoline derivatives. wikipedia.org
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials. nih.gov
The Ugi reaction is a prominent MCR that can be adapted for the synthesis of complex heterocyclic systems. A standard Ugi four-component reaction combines an aldehyde, an amine, an isocyanide, and a carboxylic acid. nih.gov By replacing the carboxylic acid with an azide (B81097) source, the Ugi-azide reaction produces 1,5-disubstituted tetrazoles. nih.gov These Ugi products can serve as intermediates for subsequent cyclizations. For example, a one-pot Ugi-azide reaction followed by an intramolecular Heck reaction has been developed to synthesize tetrazolyl-1,2,3,4-tetrahydroisoquinoline scaffolds, demonstrating the power of combining MCRs with post-condensation transformations to build complex heterocycles. nih.gov A three-component Ugi reaction of 3,4-dihydroisoquinolines, isocyanides, and various acids has also been shown to furnish 2-acyl-N-substituted-1,2,3,4-tetrahydroisoquinoline-1-carboxamides, which can be hydrolyzed to the corresponding carboxylic acids. benthamdirect.com
The Povarov reaction, a three-component imino Diels-Alder cycloaddition, is another effective strategy. It can involve the reaction of anilines, benzaldehyde, and an alkene like trans-anethole in the presence of an acid catalyst to produce substituted tetrahydroquinolines. researchgate.net
Advanced Approaches to this compound Core Formation
Modern synthetic chemistry offers sophisticated tools for the synthesis of dihydroquinolines, including highly selective catalytic reductions and novel organocatalytic and photoredox-mediated strategies. These methods often provide access to chiral products and operate under milder conditions.
The catalytic reduction of the corresponding quinoline is one of the most direct methods for preparing 1,2,3,4-tetrahydroquinolines. nih.gov A variety of catalytic systems have been developed for this transformation.
Heterogeneous catalysts are widely used due to their ease of separation and recyclability. Gold nanoparticles supported on titanium dioxide (Au/TiO₂), for instance, can catalyze the reduction of functionalized quinolines to 1,2,3,4-tetrahydroquinolines using a hydrosilane/ethanol system. researchgate.net Unsupported nanoporous gold (AuNPore) has also been shown to be a highly efficient and reusable catalyst for the hydrogenation of quinolines using an organosilane and water as the hydrogen source. organic-chemistry.org
Homogeneous catalysts offer high activity and selectivity. Ruthenium(II) complexes have been used for the enantioselective hydrogenation of quinolines, yielding tetrahydroquinolines with excellent enantioselectivities (up to 99% ee). tandfonline.com A manganese(I) PN³ pincer complex, employing a "borrowing hydrogen" methodology, enables the one-pot synthesis of 1,2,3,4-tetrahydroquinolines from 2-aminobenzyl alcohols and secondary alcohols, with water as the only byproduct. nih.gov
Metal-free reduction methods have also been developed. Iodine (20 mol%) can catalyze the reduction of quinolines with hydroboranes, such as pinacolborane (HBpin), under mild conditions with broad functional group tolerance. rsc.org Boronic acid has been demonstrated as an effective organocatalyst for the one-pot tandem reduction of quinolines followed by reductive alkylation with aldehydes using a Hantzsch ester as the hydride source. organic-chemistry.orgacs.org
Table 2: Boronic Acid Catalyzed Reductive Alkylation of Quinoline This table shows the scope of the reaction with various aldehydes to form N-alkylated tetrahydroquinolines.
| Aldehyde Substituent | Product | Yield (%) | Ref |
|---|---|---|---|
| 4-Me | 3b | 88 | acs.org |
| 4-Cl | 3g | 96 | acs.org |
| 4-CN | 3i | 82 | acs.org |
| 4-CF₃ | 3j | 84 | acs.org |
| 2-NO₂ | 3p | 85 | acs.org |
| Thiophene-2-carboxaldehyde | 3r | 86 | acs.org |
Organocatalysis and photoredox catalysis represent the cutting edge of synthetic methodology, providing metal-free pathways for complex transformations, often with high stereocontrol.
Organocatalysis utilizes small organic molecules to accelerate chemical reactions. Chiral phosphoric acids have been used as Brønsted acid catalysts for the enantioselective transfer hydrogenation of 1,2-dihydroquinolines. acs.org This method involves the in situ formation of a reactive aza-o-xylylene intermediate, which is then reduced by a Hantzsch ester to afford tetrahydroquinolines with good yields and high enantioselectivity. acs.org Bifunctional squaramide-based organocatalysts can facilitate the asymmetric [4+2] cyclization of 2-amino-β-nitrostyrenes with azlactones to produce structurally complex, chiral 3,4-dihydroquinoline-2-ones. scilit.com Similarly, cinchona alkaloids have been used to catalyze the addition of monothiomalonates to nitroolefins, which, after deprotection and cyclization, yields dihydroquinolinones with excellent control over stereochemistry. nih.gov
Photoredox catalysis uses visible light to initiate single-electron transfer (SET) processes, enabling unique bond formations under mild conditions. researchgate.net A reductive strategy using an iridium photocatalyst has been developed for generating carbamoyl (B1232498) radicals, which can then undergo intermolecular addition and cyclization with electron-deficient olefins to synthesize 3,4-dihydroquinolin-2-ones. nih.gov This redox-neutral process is tolerant of diverse functional groups and can even be used to access spirocyclic systems. nih.gov In another approach, visible-light photocatalysis enables the sequential dimerization and skeletal rearrangement of quinolines to construct indole–methylquinoline hybrids, proceeding through the critical generation of a quinoline radical anion via SET reduction. acs.org
Transition Metal-Catalyzed Routes (e.g., Palladium-catalyzed, Rhodium-catalyzed, Copper-catalyzed)
Transition metal catalysis offers powerful and efficient pathways to the dihydroquinolinone core, often allowing for the construction of complex substitution patterns under mild conditions.
Palladium-Catalyzed Routes
Palladium catalysts are extensively used for synthesizing quinolinone and dihydroquinolinone structures. A notable method is the one-pot sequential Heck-reduction-cyclization (HRC) methodology, which has been developed for the selective synthesis of 3,4-dihydroquinolin-2(1H)-ones. nih.gov This can be achieved using heterogeneous catalysts or mixed homogeneous/heterogeneous catalyst systems. nih.gov For instance, a Heck reaction between a substituted 2-iodoaniline (B362364) and acrylic acid, catalyzed by palladium supported on nickel ferrite, can be followed by cyclization to yield the dihydroquinolinone scaffold. nih.gov
Another significant palladium-catalyzed approach is the carbonylative annulation of 2-iodoanilines with alkynes in the presence of carbon monoxide. nih.govnih.gov This method allows for the synthesis of 3,4-disubstituted quinolin-2(1H)-ones, and the nature of the substituent on the aniline nitrogen is crucial for achieving high yields. nih.gov
| Method | Catalyst System | Starting Materials | Product Type | Reference |
|---|---|---|---|---|
| Heck-Reduction-Cyclization (HRC) | Pd(0)/C (in situ generated) | o-Iodoaniline derivatives, Acrylates | 3,4-Dihydroquinolin-2(1H)-ones | nih.gov |
| Carbonylative Annulation | Pd(dba)2 or Pd(OAc)2 | N-substituted 2-iodoanilines, Alkynes, CO | 3,4-Disubstituted quinolin-2(1H)-ones | nih.gov |
| Sequential Heck Coupling/Cyclization | Pd(OAc)2 / Et3N | Iodo-pivaloylaminobenzenes, Methyl acrylate | Methoxyquinolin-2(1H)-ones | nih.gov |
Rhodium-Catalyzed Routes
Rhodium catalysts have proven effective in the synthesis of related N-heterocyclic scaffolds, demonstrating their potential for dihydroquinolinone synthesis. For example, rhodium catalysis has been successfully applied to the synthesis of 3,4-dihydroisoquinolin-1(2H)-ones, an isomer of the target structure. kthmcollege.ac.in This protocol involves a rhodium-catalyzed internal oxidant-directed C-H bond functionalization that proceeds in good to excellent yields at room temperature with low catalyst loading. kthmcollege.ac.in Furthermore, chiral rhodium complexes have been employed in the asymmetric transfer hydrogenation of 1-aryl substituted-3,4-dihydroisoquinolines, which are key intermediates for biologically active alkaloids. nih.gov These rhodium catalysts, particularly when combined with a diamine ligand, were highly effective in terms of reactivity and enantioselectivity. nih.gov
Copper-Catalyzed Routes
Copper catalysis provides mild and efficient pathways for constructing the dihydroquinolinone ring system, including enantioselective methods. A collaborative catalytic system combining a copper-Pybox complex and a chiral benzotetramisole (BTM) catalyst has been used to produce a variety of chiral 3,4-dihydroquinolin-2-ones. thieme-connect.de This cascade reaction between aryl acetic acids and ethynyl (B1212043) benzoxazinanones affords the products in good to excellent yields with high diastereoselectivity and enantioselectivity. thieme-connect.de Copper catalysis has also been utilized in a sequential reaction involving a palladium-catalyzed Heck-Matsuda reaction followed by a copper-catalyzed asymmetric 1,4-reduction/cyclization to furnish 4-aryl-3,4-dihydroquinolin-2(1H)-ones. nih.gov Additionally, copper catalysts like CuCl₂ and CuBr have been used for the synthesis of fused quinazolinones from 2-aminoarylmethanols and isoquinolines. rsc.org
| Aryl Acetic Acid Substrate (1) | Ethynyl Benzoxazinanone Substrate (2) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| Phenylacetic acid | Ethynyl benzoxazinanone | 92 | >20:1 | 98 |
| 4-Methoxyphenylacetic acid | Ethynyl benzoxazinanone | 95 | >20:1 | 98 |
| 4-Chlorophenylacetic acid | Ethynyl benzoxazinanone | 96 | >20:1 | 99 |
| Phenylacetic acid | 5-Chloro-ethynyl benzoxazinanone | 93 | >20:1 | 99 |
Intramolecular Annulation and Rearrangement Processes (e.g., Semmler-Wolff Rearrangement)
Intramolecular cyclizations and rearrangements are fundamental strategies for synthesizing the quinoline core. These reactions often involve the formation of the heterocyclic ring from a pre-functionalized linear precursor.
Semmler-Wolff Rearrangement
The Semmler-Wolff reaction is a classic method for synthesizing aromatic primary amines through the treatment of cyclohexenone- or tetralone-derived oximes with strong acid. nih.gov This reaction involves the dehydration and rearrangement of the oxime to form an aniline. nih.gov Traditionally, the reaction is conducted under harsh conditions, such as with anhydrous HCl gas in refluxing acetic acid and acetic anhydride, which limits its functional group compatibility and often results in low yields. nih.gov
More recently, homogeneous palladium catalysts have been shown to overcome these limitations, enabling the conversion of cyclohexenone and tetralone O-acyl oximes to the corresponding primary anilines under milder conditions. nih.gov This catalytic variant is inspired by the classic Semmler-Wolff reaction and proceeds via oxidative addition of the oxime N–O bond to a Pd(0) complex, followed by dehydrogenation to give the aniline product. nih.gov While this reaction directly produces an aromatic amine rather than the dihydroquinolinone, it is a key process for forming the substituted aniline moiety that is integral to the quinoline scaffold.
Other Intramolecular Processes
Beyond the Semmler-Wolff reaction, other intramolecular annulation and rearrangement processes are employed. A Fries-like rearrangement of N-arylazetidin-2-ones, promoted by a strong acid like triflic acid, provides a route to 2,3-dihydro-4(1H)-quinolinones. nih.gov This method allows the reaction to proceed at room temperature with good product yields. nih.gov
Domino or tandem reactions are also highly effective. For example, the tandem cyclization of N-arylcinnamamides with various reagents can produce 3,4-disubstituted dihydroquinolin-2(1H)-ones. mdpi.com A metal-free version of this reaction uses K₂S₂O₈ as an oxidant. mdpi.com Another approach involves an electrophilic sulfenylation of N-arylcinnamamides with N-arylthiosuccinimides, which triggers an intramolecular cyclization to form cis-4-aryl-3-arylthio-3,4-dihydroquinolin-2(1H)-ones with high stereoselectivity. mdpi.com Furthermore, the Curtius rearrangement of a styryl isocyanate intermediate, formed in situ, can be used for the large-scale synthesis of 3,4-dihydro-1(2H)-isoquinolinones, a structural isomer of the target compound. researchgate.net
Stereoselective Synthesis of Chiral this compound Derivatives
The development of stereoselective methods to produce chiral dihydroquinolinones is of great importance due to their prevalence in pharmacologically active molecules. These methods often rely on chiral catalysts to control the formation of stereocenters.
An elegant approach to asymmetric 2-aryl-2,3-dihydro-4(1H)-quinolinones utilizes a chiral tertiary amine base tethered to a bifunctional thiourea (B124793) derivative. nih.gov In this organocatalytic system, the thiourea moiety activates a β-ketoester substrate through hydrogen bonding, while the basic amine promotes a conjugate addition cyclization to form the chiral dihydroquinolinone. nih.gov
Another powerful strategy involves synergistic catalysis. As previously mentioned, a combination of a Cu-Pybox complex and a chiral benzotetramisole catalyst facilitates an enantioselective cascade reaction to produce 3,4-dihydroquinolin-2-ones with excellent diastereo- and enantioselectivity. thieme-connect.de This method is scalable and tolerates aryl halide functionalities, which can be used for further synthetic modifications. thieme-connect.de
Chiral phosphoric acids also represent a key class of catalysts for the enantioselective synthesis of related quinoline heterocycles. organic-chemistry.org For instance, a chiral phosphoric acid can catalyze the dehydrative cyclization of 2-aminochalcones followed by an asymmetric reduction with a Hantzsch ester to yield tetrahydroquinolines with excellent yields and enantioselectivities. organic-chemistry.org
| Method | Catalyst System | Key Features | Product | Reference |
|---|---|---|---|---|
| Enantioselective Cascade Reaction | Cu-Pybox / Chiral Benzotetramisole (BTM) | Synergistic catalysis; High yields and excellent ee (>98%) | Chiral 3,4-disubstituted dihydroquinolin-2-ones | thieme-connect.de |
| Asymmetric Conjugate Addition | Chiral Thiourea-Amine Catalyst | Organocatalysis; Forms chiral 2-aryl-2,3-dihydro-4(1H)-quinolinones | Chiral 2-substituted dihydro-4(1H)-quinolinones | nih.gov |
| Asymmetric 1,4-Reduction/Cyclization | Cu-catalyst / Chiral Ligand | Part of a Pd/Cu sequential reaction; Asymmetric formation of C4-stereocenter | Chiral 4-aryl-3,4-dihydroquinolin-2(1H)-ones | nih.gov |
| Dehydrative Cyclization / Asymmetric Reduction | Chiral Phosphoric Acid / Hantzsch Ester | Organocatalytic domino reaction; Forms chiral tetrahydroquinolines | Chiral 2-substituted tetrahydroquinolines | organic-chemistry.org |
Chemical Reactivity and Transformations of the 3,4 Dihydro 1 2h Quinolineacetic Acid System
Reactivity of the Dihydroquinoline Ring System
The dihydroquinoline ring is a privileged scaffold in medicinal chemistry, and its reactivity is a subject of extensive study. The partial saturation of the pyridine (B92270) ring, compared to its aromatic parent quinoline (B57606), significantly alters its chemical behavior.
While 3,4-Dihydro-1(2H)-quinolineacetic acid is already partially dearomatized, the concept of nucleophilic dearomatization is central to the chemistry of its parent aromatic heterocycles, quinolines and pyridines. These pathways are crucial for synthesizing complex, three-dimensional molecular architectures from flat, aromatic precursors. researchgate.net Generally, the dearomatization of N-heterocycles like quinoline is challenging due to the energy required to disrupt the aromatic system. researchgate.net To facilitate this, the pyridine ring's nitrogen must be functionalized, rendering the nucleus sufficiently electrophilic to be attacked by a nucleophile. rsc.org
This activation can be achieved by forming N-acyl or N-sulfonyl pyridinium (B92312) or quinolinium salts, which are then susceptible to attack by various nucleophiles. rsc.org For instance, copper-catalyzed systems have been developed to achieve enantioselective nucleophilic dearomatization of pyridines and quinolines. researchgate.net A common strategy involves the initial 1,2-reduction of the quinoline to a 1,2-dihydroquinoline, which then undergoes further functionalization. For example, N-protected 1,2-dihydroquinolines can react with bis(pinacolato)diboron (B136004) (B₂(pin)₂) in the presence of a copper catalyst to yield 3-boryl-tetrahydroquinolines. researchgate.netresearchgate.net These reactions demonstrate how nucleophilic processes can introduce new functional groups and stereocenters onto the heterocyclic ring.
Two general mechanisms for nucleophilic dearomatization are:
Intramolecular Addition (from substituent) : Generation of a nucleophilic species, like an enolate, from a substituent attached to the heterocycle, which then attacks the heteroaromatic ring. researchgate.net
Intermolecular Addition (to activated ring) : Activation of the heterocycle (e.g., by N-acylation) followed by attack from an external nucleophile. rsc.org
The 3,4-dihydro-1(2H)-quinoline ring system can undergo further reduction to yield the fully saturated 1,2,3,4-tetrahydroquinoline (B108954) scaffold. These transformations are significant as tetrahydroquinolines are core structures in numerous bioactive compounds. researchgate.net Domino reactions, which involve multiple bond-forming events in a single operation, are a highly efficient strategy for these syntheses. documentsdelivered.comnih.gov
A common approach involves the reduction of a related precursor, such as a 2-nitroarylketone. A multi-step sequence can be initiated by the catalytic reduction of a nitro group, followed by the formation of a cyclic imine, and subsequent reduction to the tetrahydroquinoline. documentsdelivered.com For example, using a 5% Palladium on carbon (Pd/C) catalyst under hydrogenation conditions can achieve this transformation in high yields (93-98%). documentsdelivered.com Another method involves a dissolving metal reduction-cyclization sequence, where a nitro group is reduced using iron powder in strong acid, followed by cyclization. nih.gov These methods highlight that the dihydroquinoline ring is susceptible to further reduction, typically targeting the C=N imine equivalent within the heterocyclic portion of the molecule.
| Precursor Type | Reagents/Conditions | Product | Yield | Reference |
| 2-Nitroarylketones | 5% Pd/C, H₂ | 1,2,3,4-Tetrahydroquinolines | 93-98% | documentsdelivered.com |
| Nitroenones | Iron powder, conc. HCl, 100°C | 2-Aryl-2,3-dihydro-4(1H)-quinolinones | 72-88% | nih.gov |
| Quinolines | Borane Catalysis | Tetrahydroquinolines | Good | researchgate.net |
This table summarizes common reductive transformations leading to or starting from related quinoline systems.
In the quinoline system, electrophilic substitution reactions preferentially occur on the benzene (B151609) ring rather than the electron-deficient pyridine ring. youtube.com The nitrogen atom withdraws electron density from the heterocyclic ring, deactivating it towards electrophilic attack. youtube.com Consequently, electrophiles attack the more activated carbocyclic (benzene) portion. youtube.com
For quinoline itself, electrophilic attack generally occurs at positions 5 and 8. nih.gov The specific outcome can depend on reaction conditions. For example, nitration with fuming nitric acid in concentrated sulfuric acid yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. nih.gov In the this compound molecule, the pyridine ring is already partially saturated, which further ensures that any electrophilic aromatic substitution will take place on the preserved benzene moiety. The N-acetic acid substituent may exert some influence on the regioselectivity, but the primary directing effects will come from the fused ring system itself, favoring substitution at the C5 and C8 positions.
| Reaction | Reagents | Major Products | Reference |
| Nitration | Fuming HNO₃, H₂SO₄, SO₃ | 5-Nitroquinoline & 8-Nitroquinoline | nih.gov |
| Sulphonation (220°C) | H₂SO₄ | Quinoline-8-sulphonic acid | youtube.com |
| Sulphonation (300°C) | H₂SO₄ | Quinoline-6-sulphonic acid | youtube.com |
This table shows typical electrophilic substitution patterns on the parent quinoline ring.
Transformations of the Acetic Acid Side Chain
The acetic acid side chain provides a versatile handle for a variety of chemical modifications, including derivatization of the carboxylic acid group and functionalization of the adjacent methylene (B1212753) group.
The carboxylic acid functional group is readily converted into a wide range of derivatives, most commonly esters and amides. These transformations are fundamental in organic synthesis and medicinal chemistry for modifying a compound's properties.
Esterification: The conversion of the carboxylic acid to an ester can be accomplished using various methods. A classic approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. organic-chemistry.org For more sensitive substrates, other methods are employed. For instance, reacting the acid with N,N'-dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide in the presence of an alcohol is a common strategy in organic solvents. nih.gov The reaction of 4-hydroxy-2(1H)-quinolone with acetic anhydride (B1165640) can produce 4-acetoxyquinolin-2-one, demonstrating a typical esterification on a related heterocyclic system. organic-chemistry.org
Amidation: The formation of amides is often achieved by activating the carboxylic acid followed by reaction with an amine. Water-soluble carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) are frequently used to couple carboxylic acids with amines in aqueous solutions. nih.govyoutube.com The efficiency of this coupling can be enhanced by the addition of N-hydroxysulfosuccinimide. nih.gov Alternatively, the carboxylic acid can be converted to a more reactive species, such as an acid chloride (using thionyl chloride or oxalyl chloride), which then readily reacts with an amine to form the amide bond. organic-chemistry.org
| Derivatization | Reagent Class | Example Reagents | Key Features | Reference |
| Esterification | Alcohols (Acid-catalyzed) | ROH, H₂SO₄ | Classical, reversible method. | organic-chemistry.org |
| Diazoalkanes | Diazomethane (CH₂N₂) | High yield, but reagent is toxic and explosive. | organic-chemistry.org | |
| Amidation | Carbodiimides | EDAC, DCC | Mild conditions, widely used for peptide coupling. | nih.govyoutube.com |
| Acid Chlorides | SOCl₂, (COCl)₂ then R₂NH | Highly reactive intermediate, not suitable for sensitive substrates. | organic-chemistry.org |
This table outlines common methods for the derivatization of carboxylic acids.
The methylene group (-CH₂-) of the acetic acid side chain is positioned between the dihydroquinoline nitrogen and the carbonyl group of the acid, making it an "active methylene" group. egyankosh.ac.innih.gov This activity allows for deprotonation with a suitable base to form a nucleophilic carbanion, which can then participate in various carbon-carbon bond-forming reactions. nih.govegyankosh.ac.in
Alkylation: The carbanion generated from the ester of this compound can be alkylated by reacting it with an alkyl halide. This reaction introduces an alkyl group at the α-position to the carbonyl, effectively elongating the side chain. This is a standard procedure for active methylene compounds like ethyl acetoacetate. nih.gov
Acylation to form β-Keto Esters: The enolate can also be acylated using an acyl chloride or another acylating agent. researchgate.net This reaction yields a β-keto ester, which is a highly valuable synthetic intermediate. β-Keto esters can be synthesized from ketones and ethyl chloroformate or through the Claisen condensation of esters. nih.gov These intermediates can then undergo a wide array of subsequent transformations. Palladium-catalyzed reactions of the allylic esters of β-keto acids, for example, can lead to α-allyl ketones or α,β-unsaturated ketones through processes like reductive elimination or β-hydrogen elimination. nih.gov
These reactions demonstrate that the acetic acid side chain is not merely a passive substituent but an active site for building molecular complexity through chain elongation and further functionalization.
Regioselective and Chemoselective Transformations
The chemical reactivity of this compound is characterized by the presence of three principal reactive sites: the secondary amine within the heterocyclic ring, the carboxylic acid group of the acetic acid side chain, and the benzene portion of the bicyclic system. This multiplicity of functional groups allows for a variety of transformations, the selectivity of which is highly dependent on the reaction conditions and the reagents employed. Research into the regioselective and chemoselective reactions of this specific molecule is limited; however, by examining the reactivity of the parent 1,2,3,4-tetrahydroquinoline scaffold and related N-substituted derivatives, we can infer the probable reaction pathways.
The secondary amine at the 1-position is a nucleophilic center and is susceptible to alkylation, acylation, and other electrophilic substitutions. The carboxylic acid moiety can undergo typical reactions such as esterification and amidation. The aromatic ring, being part of an aniline-like system, is activated towards electrophilic aromatic substitution, with the position of substitution being directed by the activating effect of the nitrogen atom.
Chemoselective Transformations: Reactions at the Nitrogen and Carboxyl Group
The selective functionalization of either the nitrogen atom or the carboxylic acid group in the presence of the other represents a key challenge in the synthetic manipulation of this compound.
One of the fundamental chemoselective transformations is the protection of the secondary amine. The N-Boc (tert-butoxycarbonyl) protected derivative is a common intermediate in the synthesis of more complex tetrahydroquinolines. This protection is typically achieved using di-tert-butyl dicarbonate (B1257347) in the presence of a base. The resulting N-Boc-2-aryltetrahydroquinolines can then undergo further regioselective reactions. whiterose.ac.uk
Another important chemoselective reaction is the transformation of the carboxylic acid group. Standard esterification procedures, for instance, can be employed. While specific studies on this compound are not prevalent, the general principles of esterification would apply. For example, reaction with an alcohol in the presence of an acid catalyst would be expected to yield the corresponding ester. Similarly, the formation of amides can be achieved by reacting the carboxylic acid with an amine, often facilitated by a coupling agent to form an activated intermediate.
The table below summarizes the expected chemoselective transformations based on the reactivity of the individual functional groups.
| Transformation | Reagents and Conditions | Expected Product |
| N-Boc Protection | Di-tert-butyl dicarbonate, Base (e.g., Triethylamine) | N-Boc-3,4-Dihydro-1(2H)-quinolineacetic acid |
| Esterification | Alcohol, Acid catalyst (e.g., H₂SO₄) | Alkyl 3,4-Dihydro-1(2H)-quinolineacetate |
| Amidation | Amine, Coupling agent (e.g., DCC, EDC) | 2-(3,4-Dihydro-1(2H)-quinolin-1-yl)acetamide derivative |
Regioselective Transformations: Functionalization of the Aromatic Ring
The nitrogen atom of the tetrahydroquinoline ring system is an activating group and directs electrophilic aromatic substitution to the ortho and para positions of the benzene ring. In the case of the 1,2,3,4-tetrahydroquinoline system, the positions of interest are C-5, C-6, C-7, and C-8. The N-substituent can influence the regioselectivity of these reactions.
A notable example of regioselective functionalization is the nitration of N-protected tetrahydroquinolines. Studies have shown that the nitration of tetrahydroquinoline and its N-protected derivatives can be highly regioselective. For instance, total regioselectivity for nitration at the 6-position has been achieved by carefully selecting the N-protecting group and reaction conditions. researchgate.net While these studies were not performed on this compound itself, they provide a strong indication of the expected regiochemical outcome for electrophilic aromatic substitution on this system. The presence of the acetic acid moiety on the nitrogen might influence the electronic properties and steric environment of the aromatic ring, potentially altering the substitution pattern compared to simpler N-alkyl or N-acyl derivatives.
The following table outlines potential regioselective transformations on the aromatic ring of the this compound system, based on studies of related compounds.
| Transformation | Reagents and Conditions | Expected Major Regioisomer(s) |
| Nitration | Nitrating agent (e.g., HNO₃/H₂SO₄) on N-protected derivative | 6-Nitro-3,4-Dihydro-1(2H)-quinolineacetic acid derivative |
| Halogenation | Halogenating agent (e.g., Br₂/FeBr₃) | 6-Bromo-3,4-Dihydro-1(2H)-quinolineacetic acid |
| Friedel-Crafts Acylation | Acyl chloride, Lewis acid (e.g., AlCl₃) | 6-Acyl-3,4-Dihydro-1(2H)-quinolineacetic acid |
It is important to note that the outcomes presented in the tables are based on established principles of organic chemistry and studies on analogous compounds. Detailed experimental investigation on this compound is required to confirm these predicted reactivities and to fully elucidate the scope and limitations of its regioselective and chemoselective transformations.
Structural Elucidation and Conformational Analysis of 3,4 Dihydro 1 2h Quinolineacetic Acid Derivatives
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable tools for elucidating the molecular structure of 3,4-dihydro-1(2H)-quinolineacetic acid derivatives. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and UV-Visible and Fluorescence Spectroscopy each provide unique and complementary information.
NMR spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules. For this compound derivatives, ¹H and ¹³C NMR provide detailed information about the hydrogen and carbon framework, respectively. researchgate.netmagritek.com
¹H NMR: The proton NMR spectrum reveals the chemical environment of each hydrogen atom. The aromatic protons on the quinoline (B57606) ring typically appear in the downfield region (δ 6.5-8.0 ppm). The protons of the saturated heterocyclic ring (at positions 3 and 4) and the acetic acid side chain (at position 1) resonate in the upfield region. The methylene (B1212753) protons of the acetic acid group often appear as a singlet, while the protons on the dihydroquinoline ring exhibit complex splitting patterns due to spin-spin coupling. tsijournals.comrsc.org
¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon atoms and their electronic environments. The carbonyl carbon of the carboxylic acid is characteristically found at a low field (δ ~170-180 ppm). Aromatic carbons resonate in the range of δ 110-150 ppm, while the aliphatic carbons of the dihydroquinoline ring and the acetic acid side chain appear at higher fields. researchgate.nettsijournals.com
2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguous peak assignments, especially for complex derivatives. hmdb.caresearchgate.net COSY spectra establish proton-proton coupling relationships, helping to trace the connectivity within the spin systems of the aliphatic and aromatic rings. HSQC spectra correlate directly bonded proton and carbon atoms, providing definitive C-H attachments. hmdb.caresearchgate.net
Illustrative NMR Data for this compound
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Carboxylic Acid (-COOH) | ~10-12 (s, 1H) | ~175 |
| Methylene (-CH₂-COOH) | ~4.2 (s, 2H) | ~55 |
| N-CH₂ (Position 2) | ~3.4 (t, 2H) | ~48 |
| C3-CH₂ | ~1.9 (m, 2H) | ~22 |
| C4-CH₂ | ~2.8 (t, 2H) | ~27 |
| Aromatic C-H | ~6.6-7.2 (m, 4H) | ~115-130 |
| Aromatic Quaternary C | - | ~125, ~145 |
Note: The chemical shifts are approximate and can vary depending on the solvent and specific derivative.
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. nih.govresearchgate.net For this compound, the molecular ion peak [M]⁺ would confirm its molecular weight.
Common fragmentation pathways for related quinoline structures often involve the loss of the carboxylic acid group (-COOH, 45 Da) or the entire acetic acid side chain. libretexts.orgmcmaster.ca Cleavage within the dihydroquinoline ring can also occur. High-resolution mass spectrometry (HRMS) allows for the determination of the exact molecular formula. nih.gov
Characteristic Mass Spectrometry Fragmentation
| Fragment Ion | Description |
| [M]⁺ | Molecular Ion |
| [M - COOH]⁺ | Loss of the carboxylic acid group |
| [M - CH₂COOH]⁺ | Loss of the acetic acid side chain |
| Further Ring Cleavage | Fragmentation of the dihydroquinoline core |
Note: The specific fragmentation pattern can be influenced by the ionization technique used.
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. vscht.czpressbooks.pub The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, the secondary amine within the ring, and the aromatic system. libretexts.orglibretexts.org
The most prominent feature is the very broad O-H stretching vibration of the carboxylic acid, which typically appears in the region of 3300-2500 cm⁻¹. The C=O stretch of the carboxylic acid gives a strong, sharp absorption around 1700-1730 cm⁻¹. spectroscopyonline.com The spectrum will also feature C-H stretching vibrations for the aromatic and aliphatic portions, as well as C=C stretching for the aromatic ring. vscht.cz
Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | 3300-2500 (Broad) |
| Carboxylic Acid | C=O Stretch | 1730-1700 (Strong) |
| Aliphatic C-H | C-H Stretch | 2960-2850 |
| Aromatic C-H | C-H Stretch | 3100-3000 |
| Aromatic Ring | C=C Stretch | 1600-1450 |
| Amine/C-N | C-N Stretch | 1350-1250 |
| Carboxylic Acid | C-O Stretch | 1320-1210 |
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Quinoline and its derivatives typically exhibit strong UV absorption due to π-π* transitions within the aromatic system. nih.govresearchgate.net The presence of the dihydro- portion and the acetic acid substituent will influence the exact position and intensity of the absorption maxima (λ_max).
Some quinoline derivatives are known to be fluorescent, meaning they re-emit absorbed light at a longer wavelength. nih.govnih.gov Fluorescence spectroscopy can be used to study the photophysical properties of these compounds. The fluorescence emission spectrum is often a mirror image of the absorption spectrum and is sensitive to the molecular environment. researchgate.net The introduction of various substituents onto the quinoline ring can tune the fluorescence properties, making them potentially useful as molecular probes. nih.gov
Typical Spectroscopic Data
| Technique | Parameter | Typical Range for Quinoline Derivatives |
| UV-Visible | Absorption Maxima (λ_max) | 250-400 nm |
| Fluorescence | Emission Maxima (λ_em) | 350-550 nm |
X-ray Crystallography and Solid-State Structural Investigations
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystal. nih.govgeorgiasouthern.edu By analyzing the diffraction pattern of X-rays passing through a single crystal of a this compound derivative, it is possible to obtain precise bond lengths, bond angles, and torsional angles. tandfonline.comnih.gov
This technique provides unequivocal proof of the molecular structure and reveals details about the solid-state packing, including intermolecular interactions such as hydrogen bonding and π-stacking. For this compound, X-ray crystallography would confirm the conformation of the dihydroquinoline ring and the orientation of the acetic acid side chain, as well as detail the hydrogen-bonding network formed by the carboxylic acid groups. nih.gov
Conformational Dynamics and Stereochemical Aspects
The saturated portion of the this compound structure is not planar, leading to conformational isomerism. The six-membered dihydroquinoline ring can adopt several conformations, such as half-chair, boat, or sofa forms. nih.govresearchgate.net Computational studies and advanced NMR techniques can provide insight into the relative energies of these conformers and the barriers to their interconversion. nih.gov
Computational Chemistry and Mechanistic Studies of Dihydroquinolineacetic Acid Reactions
Quantum Chemical Calculations for Reaction Mechanisms
Quantum chemical calculations are instrumental in analyzing reaction mechanisms, offering the ability to map out chemical reaction pathways, including the energies of transition states and associated equilibria. nih.govrsc.org These computational approaches can predict unknown reactions and guide the development of new synthetic methodologies, reducing the reliance on time-consuming trial-and-error experiments. nih.gov
Density Functional Theory (DFT) has emerged as a highly efficient and accurate quantum mechanical method for studying molecular and biological systems, making it a cornerstone in drug design and mechanistic studies. longdom.orgnih.gov DFT calculations focus on the electron density rather than the complex multi-electron wavefunction, which allows for the study of larger molecules with high accuracy and lower computational cost compared to other methods like Hatree-Fock (HF) or Moller-Plesset Perturbation theory (MPn). longdom.orgnih.gov
In the study of reactions involving dihydroquinoline scaffolds, DFT is applied to elucidate detailed electronic properties and reaction mechanisms, particularly when these molecules interact with biological targets like enzymes. nih.gov By calculating molecular-level descriptors such as orbital energies and atomic charge distributions, DFT helps identify reactive sites and analyze the stability of intermediates along a reaction pathway. mdpi.com The choice of functional (e.g., B3LYP, PBE0, ωB97XD) and basis set is critical to the accuracy of these predictions, with hybrid functionals like B3LYP being widely used for their reliability in predicting reaction mechanisms. nih.govmdpi.com For instance, DFT can be employed to model key steps in the synthesis of dihydroquinolinone cores, such as domino reactions involving cyclization, by mapping the potential energy surface and identifying the lowest energy pathway. mdpi.comnih.gov
Table 1: Applications of DFT in Mechanistic Studies
| DFT Application | Description | Relevant Functionals |
|---|---|---|
| Reaction Pathway Mapping | Identifies the sequence of elementary steps, including intermediates and transition states, connecting reactants to products. | B3LYP, PBE0, M06-2X |
| Activation Energy Calculation | Predicts the energy barrier for a reaction, providing insight into reaction kinetics. nih.gov | B3LYP, GGA functionals |
| Thermodynamic Analysis | Calculates the change in enthalpy and Gibbs free energy to determine reaction feasibility and spontaneity. | B3LYP, ωB97X-D |
| Reactive Site Prediction | Uses concepts like Fukui functions and electrostatic potential maps to identify nucleophilic and electrophilic centers in a molecule. mdpi.com | BP86, B3LYP |
A primary strength of quantum chemical calculations is the ability to characterize the geometry and energy of transient species like transition states and reaction intermediates, which are often difficult or impossible to observe experimentally. rsc.org DFT calculations provide crucial information on the activation energies of reaction steps, which is vital for understanding reaction kinetics and selectivity. nih.gov
For reactions involving the dihydroquinoline framework, such as cyclization or functional group transformations, DFT can model the precise three-dimensional structure of the transition state. mdpi.comnih.gov This allows researchers to understand the stereochemical outcome of a reaction, for example, why a particular diastereomer is formed preferentially. beilstein-journals.org By analyzing the electronic structure of these transient species, it is possible to gain a deeper understanding of the bonding changes that occur throughout the reaction. This detailed mechanistic insight is invaluable for optimizing reaction conditions to improve yield and selectivity. nih.gov
Molecular Modeling and Docking for Ligand Design
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. derpharmachemica.com In drug discovery, molecular docking is a key application that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. derpharmachemica.comfrontiersin.org This information is crucial for designing new ligands, like derivatives of 3,4-Dihydro-1(2H)-quinolineacetic acid, with enhanced binding affinity and biological activity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. jocpr.comlongdom.org QSAR models are powerful tools in drug discovery for predicting the activity of unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the identification of lead candidates. jocpr.com
For dihydroquinoline analogues, QSAR studies have been successfully employed to understand the structural requirements for various pharmacological activities. nih.govresearchgate.net These studies involve calculating a set of molecular descriptors that numerically represent the physicochemical properties of the molecules. nih.gov These descriptors can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape). nih.gov By using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a model is built that links these descriptors to the observed biological activity (e.g., IC50 values). nih.govnih.gov For example, a QSAR study on 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives identified descriptors related to the lowest unoccupied molecular orbital energy (ELUMO), molecular weight (MW), and polarizability (POLZ) as being crucial for their anticancer activity. researchgate.net
Table 2: Common Molecular Descriptors Used in QSAR Studies of Dihydroquinoline Analogues
| Descriptor Type | Examples | Information Encoded |
|---|---|---|
| Constitutional (1D) | Molecular Weight (MW), Number of H-bond donors/acceptors | Basic molecular composition and properties. longdom.org |
| Topological (2D) | Wiener Index, Kappa Shape Indices | Atomic connectivity and molecular branching. nih.gov |
| Geometrical (3D) | Molecular Surface Area, Molecular Volume | Three-dimensional size and shape of the molecule. nih.gov |
| Quantum Chemical | HOMO/LUMO energies, Dipole Moment, Atomic Charges | Electronic properties and reactivity. researchgate.net |
The three-dimensional conformation of a molecule is critical to its ability to interact with a biological target. In silico methods are widely used to predict the stable low-energy conformations of flexible molecules like this compound. Techniques such as molecular mechanics force fields or more accurate quantum chemical methods are used to perform a conformational search, identifying the various spatial arrangements of the atoms and their relative energies. Understanding the preferred conformation of the dihydroquinoline ring and the orientation of the acetic acid side chain is essential for designing molecules that fit optimally into a receptor's binding site.
Theoretical Studies on Electronic Structure and Reactivity
Theoretical studies provide fundamental insights into the electronic structure of a molecule, which in turn governs its reactivity and physical properties. longdom.org DFT is a primary tool for these investigations, offering a balance of computational cost and accuracy. nih.gov Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. For dihydroisoquinolin-1(2H)-one derivatives, which are structurally related, computational studies help rationalize their synthesis and reactivity patterns. researchgate.net These theoretical calculations are crucial for understanding and predicting how this compound and its analogues will behave in chemical reactions and biological systems.
Advanced Applications of 3,4 Dihydro 1 2h Quinolineacetic Acid in Organic Synthesis
Role as a Key Synthetic Intermediate for Heterocyclic Compounds
The strategic placement of reactive functional groups in 3,4-Dihydro-1(2H)-quinolineacetic acid allows it to serve as a key starting material for the construction of more elaborate heterocyclic systems, particularly those involving annulation or functional group transformation. The carboxylic acid moiety can be readily converted into esters, amides, or other derivatives, which can then participate in intramolecular cyclization reactions to form fused ring systems.
A prominent example illustrating this potential involves the cyclization of a related quinolinone precursor, 3-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-3-oxopropanoic acid. When this β-keto acid is treated with concentrated sulfuric acid, it undergoes an intramolecular condensation reaction. scispace.com The reaction proceeds via the formation of an acylium ion intermediate from the carboxylic acid, which then undergoes an electrophilic attack on the activated quinolinone ring, resulting in the formation of a new six-membered ring. This transformation yields a pyrano[3,2-c]quinoline, a complex heterocyclic system where a pyran ring is fused to the quinoline (B57606) core. scispace.com This type of reaction highlights how the acetic acid side chain (or a derivative thereof) can be a critical tool for ring-forming strategies.
Furthermore, the general hydroquinoline scaffold can be functionalized to produce a variety of other heterocyclic structures. For instance, hydroquinoline carbaldehydes, which are structurally related to the target acid, have been used in condensation reactions with hippuric acid to synthesize 2-phenyl-1,3-oxazol-5(4H)-ones. nih.gov This demonstrates the utility of the hydroquinoline core as a platform for building diverse heterocyclic adducts, a potential that is directly applicable to this compound through manipulation of its acid functionality.
Utilization in the Construction of Complex Molecular Architectures
The 1,2,3,4-tetrahydroquinoline (B108954) nucleus is a privileged structure in medicinal chemistry and total synthesis, forming the core of numerous complex and biologically active molecules. researchgate.net As a pre-formed, functionalized scaffold, this compound represents an efficient building block for the synthesis of these larger, more intricate molecular architectures.
The primary advantage of using this compound lies in its carboxylic acid handle. This group allows for straightforward coupling reactions, such as amide bond formation or esterification, to link the dihydroquinoline moiety to other complex fragments. This strategy significantly simplifies synthetic routes to target molecules that contain this core structure. For example, domino reactions are often employed to build the tetrahydroquinoline ring system from simpler starting materials, underscoring the value of having the core pre-synthesized. mdpi.comresearchgate.net
The table below showcases several classes of complex molecules that feature the core tetrahydroquinoline scaffold, illustrating the types of advanced molecular architectures that could be accessed using this compound as a key intermediate.
| Molecule Class | Core Scaffold | Significance / Potential Application | Reference |
| Helquinoline | Tetrahydroquinoline | A natural product with demonstrated antibiotic properties. | researchgate.net |
| Cuspareine | Tetrahydroquinoline | An alkaloid exhibiting both antibacterial and cytotoxic activity. | researchgate.net |
| 2,3-Dihydro-4(1H)-quinolinones | Dihydroquinolinone | Aza-analogs of flavanones; used as intermediates and possess standalone medicinal properties, including applications for high blood pressure and pain. | mdpi.com |
| Pyrano[3,2-c]quinolines | Pyranoquinolinone | Fused heterocyclic systems with potential biological activities; synthesized from quinolinone-acid precursors. | scispace.com |
Development of Novel Chemical Probes and Ligands
The development of chemical probes and ligands is essential for studying biological processes and for the discovery of new therapeutic agents. The 1,2,3,4-tetrahydroquinoline framework is a common motif in molecules designed to interact with biological targets. The structure of this compound makes it an ideal candidate for elaboration into such tools.
The carboxylic acid function serves as a versatile attachment point or "handle." For the creation of chemical probes, this handle can be used to conjugate the quinoline scaffold to reporter groups, such as fluorophores, biotin (B1667282) tags, or photo-affinity labels, via stable amide or ester linkages. This would allow researchers to track the molecule's interaction with proteins or its localization within cells.
Similarly, in ligand design, the acetic acid group can be modified to fine-tune binding affinity and selectivity for a specific receptor or enzyme. It can act as a hydrogen bond donor or acceptor, or it can be used as a spacer to position the quinoline core optimally within a binding pocket. The secondary amine in the ring and the aromatic portion provide additional sites for modification, allowing for the creation of a diverse library of ligands for screening against various biological targets, from G-protein coupled receptors to enzymes. The synthesis of new arylpiperazine derivatives of quinoline, for example, has led to compounds with high affinity for serotonin (B10506) receptors. researchgate.net
Application in Catalyst Design and Materials Science
The distinct functional groups of this compound make it a promising candidate for applications in both catalysis and materials science.
In the field of asymmetric catalysis, there is a high demand for novel chiral ligands and organocatalysts. The tetrahydroquinoline scaffold can be synthesized in an enantiomerically pure form. The presence of both a Lewis basic nitrogen atom and a Brønsted acidic carboxylic acid group in this compound opens up the possibility of its use as a bifunctional organocatalyst. Such catalysts can activate both the nucleophile and the electrophile in a reaction, often leading to high efficiency and stereoselectivity.
In materials science, the compound can be used as a functional monomer. The carboxylic acid group enables its incorporation into polymers via condensation polymerization or its grafting onto the surface of materials like silica (B1680970) or gold nanoparticles. This would impart the specific chemical and physical properties of the dihydroquinoline moiety—such as its fluorescence, redox activity, or binding capabilities—to the bulk material. Such functionalized materials could find use in chemical sensors, specialized coatings, or as stationary phases in chiral chromatography. The synthesis of quinoline derivatives using nanocatalysts is an active area of research, indicating the synergy between this heterocyclic core and materials science.
Future Research Directions in 3,4 Dihydro 1 2h Quinolineacetic Acid Chemistry
Exploration of Novel Sustainable Synthetic Methodologies
The development of environmentally benign and efficient synthetic routes is a cornerstone of modern chemistry. Future research on 3,4-Dihydro-1(2H)-quinolineacetic acid should prioritize the exploration of sustainable synthetic methodologies to overcome the limitations of classical approaches, which often involve harsh reaction conditions and the use of hazardous reagents. researchgate.netrsc.org
Promising areas of investigation include:
Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processes, including enhanced safety, improved reaction control, and scalability. nih.gov The application of flow chemistry to the synthesis of the 3,4-dihydroquinoline core and the subsequent N-alkylation with an acetic acid synthon could lead to a more efficient and reproducible production process. acs.org
Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field of green chemistry. mdpi.comnuvisan.com Future studies could explore the use of biocatalysts, such as engineered enzymes, for the asymmetric synthesis of chiral this compound derivatives. This approach could provide access to enantiomerically pure compounds, which is often crucial for biological activity.
Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate reaction rates and improve yields in the synthesis of various heterocyclic compounds, including quinolines. nih.gov Investigating microwave-assisted protocols for the key steps in the synthesis of this compound could lead to more energy-efficient and faster synthetic routes.
Green Solvents and Catalysts: The replacement of volatile and toxic organic solvents with greener alternatives, such as water or ionic liquids, is a key principle of sustainable chemistry. researchgate.net Research into the use of environmentally friendly solvents and recyclable catalysts for the synthesis of the target compound would significantly reduce the environmental impact of its production.
Design and Synthesis of Functionally Tunable Dihydroquinolineacetic Acid Scaffolds
The ability to systematically modify the chemical structure of a molecule is essential for optimizing its properties for a specific application. Future research should focus on developing versatile synthetic strategies to create a diverse library of functionally tunable this compound scaffolds. This will enable the exploration of structure-activity relationships and the fine-tuning of the molecule's biological or material properties. researchgate.netorganic-chemistry.orgnih.gov
Key research avenues include:
Substituent Effects on the Aromatic Ring: Introducing a variety of substituents (e.g., electron-donating and electron-withdrawing groups) onto the benzene (B151609) ring of the dihydroquinoline core can significantly influence the molecule's electronic properties and biological activity. acs.org
Functionalization of the Dihydropyridine (B1217469) Ring: The saturated heterocyclic ring offers multiple sites for functionalization. The development of methods for the selective introduction of substituents at different positions of the dihydropyridine ring would greatly expand the structural diversity of the scaffold.
Modification of the Acetic Acid Side Chain: The carboxylic acid group provides a handle for further chemical modifications, such as esterification or amidation, allowing for the creation of a wide range of derivatives with potentially different pharmacokinetic or material properties. nsf.gov
Stereoselective Synthesis: For applications where chirality is important, the development of stereoselective methods for the synthesis of enantiomerically pure or enriched this compound derivatives will be crucial. nih.gov
Advanced Mechanistic Insights through Combined Experimental and Computational Approaches
A deep understanding of reaction mechanisms is fundamental for the rational design of more efficient and selective synthetic methods. Future research should employ a synergistic approach, combining experimental studies with computational modeling to elucidate the intricate details of the reactions involved in the synthesis and functionalization of this compound. nsf.gov
Specific areas for investigation include:
Computational Modeling of Reaction Pathways: Density Functional Theory (DFT) calculations can be used to model the potential energy surfaces of key reaction steps, providing insights into transition state geometries, activation energies, and the influence of catalysts and substituents. researchgate.netnih.govacs.org This can help in predicting the most favorable reaction conditions and in designing more effective catalysts.
Spectroscopic and Kinetic Studies: Detailed experimental studies, including kinetic analysis and the use of advanced spectroscopic techniques (e.g., in-situ NMR), can provide crucial data to validate and refine the computational models. acs.org The identification and characterization of reaction intermediates would be particularly valuable.
Elucidation of Catalyst-Substrate Interactions: For catalyzed reactions, a combination of experimental and computational methods can be used to understand the nature of the interactions between the catalyst and the substrate. This knowledge is essential for the rational design of new and improved catalysts with enhanced activity and selectivity. mdpi.com
Development of High-Throughput Synthesis and Screening Methods for Chemical Diversification
To fully explore the chemical space around the this compound scaffold, the development of high-throughput synthesis and screening methods is essential. These technologies enable the rapid generation and evaluation of large libraries of compounds, significantly accelerating the discovery of new molecules with desired properties. nih.govnih.gov
Future research in this area should focus on:
Automated Synthesis Platforms: The use of automated synthesis platforms can streamline the production of compound libraries by performing reactions in a parallel or serial fashion with minimal manual intervention. researchgate.netyoutube.com This would allow for the efficient synthesis of a large number of derivatives for screening.
Combinatorial Chemistry Approaches: The principles of combinatorial chemistry can be applied to generate diverse libraries of this compound derivatives by systematically varying the substituents on the scaffold. rsc.org
Development of High-Throughput Screening Assays: The design and implementation of robust and reliable high-throughput screening (HTS) assays are crucial for the rapid evaluation of the biological or material properties of the synthesized compounds. nuvisan.comnih.govresearchgate.net The choice of assay will depend on the specific application, for instance, enzyme inhibition assays for drug discovery or fluorescence-based assays for materials science. nih.gov
Data Analysis and Management: The large datasets generated from high-throughput synthesis and screening require sophisticated data analysis and management tools to identify promising lead compounds and to establish meaningful structure-activity relationships. ku.edu
By pursuing these future research directions, the scientific community can unlock the full potential of the this compound scaffold, leading to the development of new and valuable molecules for a wide range of applications.
Q & A
Q. How can this compound be synthesized in a laboratory setting?
- Methodological Answer : A common approach involves cyclization reactions. For example:
Cyclization with POCl3 : React anthranilic acid derivatives with cyclic ketones (e.g., cyclopentanone) in phosphoryl chloride (POCl3) under reflux to form the quinoline backbone .
Pd-Catalyzed Cross-Coupling : Use PdCl2(PPh3)2 or Pd(OAc)2 with ligands (e.g., PCy3) in dimethylformamide (DMF) to introduce substituents. Optimize conditions with 2 M K2CO3 as a base and monitor progress via TLC .
Acid-Catalyzed Esterification : Convert intermediates to the final acetic acid derivative using acetic anhydride in acidic conditions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound synthesis?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) to balance reactivity and solubility. DMF often enhances Pd-catalyzed coupling efficiency .
- Temperature Gradients : Perform reactions at 80–120°C to identify optimal thermal conditions. Higher temperatures may accelerate cyclization but risk decomposition .
- Catalyst Loading : Vary Pd catalyst concentrations (0.5–5 mol%) to minimize costs while maintaining yield. Ligands like PCy3 can stabilize catalytic intermediates .
Q. How should researchers resolve contradictions in spectral data when characterizing novel derivatives of this compound?
- Methodological Answer :
- Multi-Technique Validation : Cross-reference NMR, IR, and mass spectrometry (MS) data. For example, unexpected peaks in H NMR may indicate stereoisomers, which can be resolved via 2D-COSY or NOESY experiments .
- X-ray Crystallography : For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous structural confirmation. This is critical when spectral data conflicts with computational predictions .
- Computational Modeling : Use density functional theory (DFT) to simulate NMR shifts and compare with experimental results. Software like Gaussian or ORCA can predict chemical environments .
Q. What strategies are effective for evaluating the stability of this compound under varying storage and experimental conditions?
- Methodological Answer :
- Accelerated Stability Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV lamp) for 1–4 weeks. Monitor degradation via HPLC and track impurity profiles .
- pH-Dependent Stability : Prepare buffered solutions (pH 3–9) and analyze decomposition kinetics using UV-Vis spectroscopy. Carboxylic acid derivatives often degrade faster in alkaline conditions .
- Long-Term Storage Recommendations : Store in airtight containers under inert gas (N2 or Ar) at –20°C. Desiccants like silica gel prevent hydrolysis of sensitive functional groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
